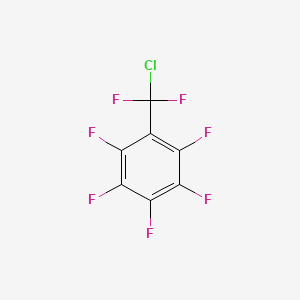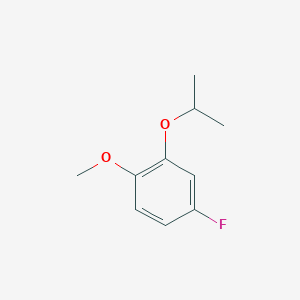
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene is a fluorinated aromatic compound characterized by the presence of five fluorine atoms and a chlorodifluoromethyl group attached to a benzene ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene typically involves the fluorination of chlorodifluoromethylbenzene derivatives. One common method includes the reaction of chlorodifluoromethylbenzene with elemental fluorine or a fluorinating agent such as cobalt trifluoride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of the reagents and the potential for exothermic reactions.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex fluorinated aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorobenzenes, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene is extensively used in scientific research due to its unique properties:
Organic Synthesis: It serves as a building block for the synthesis of complex fluorinated organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those requiring fluorinated aromatic rings for enhanced metabolic stability and bioavailability.
Material Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, due to its thermal and chemical stability.
Environmental Chemistry:
Mecanismo De Acción
The mechanism of action of 2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene involves its interaction with various molecular targets. The electron-withdrawing fluorine atoms enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions. The chlorodifluoromethyl group further influences its chemical behavior, making it a versatile reagent in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5,6-Pentafluorobenzaldehyde: Similar in structure but contains an aldehyde group instead of a chlorodifluoromethyl group.
2,3,4,5,6-Pentafluorobenzoyl Chloride: Contains a benzoyl chloride group, making it useful in acylation reactions.
2,3,4,5,6-Pentafluorotoluene: Lacks the chlorodifluoromethyl group, making it less reactive in certain types of chemical reactions.
Uniqueness
2,3,4,5,6-Pentafluoro(chlorodifluoromethyl)benzene is unique due to the presence of both the highly electronegative fluorine atoms and the chlorodifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in specialized applications.
Propiedades
IUPAC Name |
1-[chloro(difluoro)methyl]-2,3,4,5,6-pentafluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7ClF7/c8-7(14,15)1-2(9)4(11)6(13)5(12)3(1)10 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDODMQQSMPMVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7ClF7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B6307333.png)
![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)
![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)

![dipotassium;[2-methoxycarbonyl-3-(2-phenylethyl)phenyl] phosphate](/img/structure/B6307374.png)
![Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B6307375.png)



